Ethyl 4-({[(3-methyl-1-benzofuran-2-yl)carbonyl]carbamothioyl}amino)benzoate
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Overview
Description
Ethyl 4-({[(3-methyl-1-benzofuran-2-yl)carbonyl]carbamothioyl}amino)benzoate is a complex organic compound that features a benzofuran ring, a benzoate ester, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[(3-methyl-1-benzofuran-2-yl)carbonyl]carbamothioyl}amino)benzoate typically involves multiple steps, including the formation of the benzofuran ring and the subsequent attachment of the benzoate ester and carbamothioyl groups. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran core .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed coupling reactions and iodine-induced cyclizations are often employed .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[(3-methyl-1-benzofuran-2-yl)carbonyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester and carbamothioyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione derivatives, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
Ethyl 4-({[(3-methyl-1-benzofuran-2-yl)carbonyl]carbamothioyl}amino)benzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 4-({[(3-methyl-1-benzofuran-2-yl)carbonyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The benzofuran ring and carbamothioyl group are thought to play key roles in its biological activity by binding to enzymes or receptors and modulating their function . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Ethyl 4-({[(3-methyl-1-benzofuran-2-yl)carbonyl]carbamothioyl}amino)benzoate can be compared with other similar compounds, such as:
Benzofuran derivatives: These compounds share the benzofuran ring structure and may exhibit similar biological activities.
Benzoate esters: These compounds contain the benzoate ester group and are used in various chemical and biological applications.
Carbamothioyl compounds: These compounds feature the carbamothioyl group and are known for their diverse chemical reactivity.
Properties
Molecular Formula |
C20H18N2O4S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
ethyl 4-[(3-methyl-1-benzofuran-2-carbonyl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C20H18N2O4S/c1-3-25-19(24)13-8-10-14(11-9-13)21-20(27)22-18(23)17-12(2)15-6-4-5-7-16(15)26-17/h4-11H,3H2,1-2H3,(H2,21,22,23,27) |
InChI Key |
MYJJABYZRHETFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C3=CC=CC=C3O2)C |
Origin of Product |
United States |
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